molecular formula C12H14N2O2 B131015 (R)-2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid CAS No. 141979-69-3

(R)-2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid

Cat. No.: B131015
CAS No.: 141979-69-3
M. Wt: 218.25 g/mol
InChI Key: FPJGLSZLQLNZIW-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid (CAS 141979-69-3) is a chiral, non-proteinogenic amino acid characterized by a 4-methyl-substituted indole moiety and a molecular weight of 218.25 g/mol . Its distinct stereochemistry (R-configuration) and hydrophobic 4-methyl group differentiate it from canonical amino acids like tryptophan, making it a valuable building block in organic synthesis and pharmaceutical research . This compound is supplied with a purity of ≥97% and is for research applications only, strictly prohibiting human or veterinary use . In medicinal chemistry, it serves as a key precursor for the synthesis of complex molecules, including potential drug candidates and natural product analogs . Its structural similarity to tryptophan, a precursor to the neurotransmitter serotonin and the hormone melatonin, suggests potential for investigations into neurological disorders and receptor binding studies . The compound belongs to the class of indolyl carboxylic acids and derivatives, and its mechanism of action is theorized to involve interactions with specific biological targets, such as enzymes and receptors, due to its indole ring structure . Researchers utilize this chiral amino acid in biocatalysis and as an intermediate in the production of specialty chemicals and advanced materials . Please handle with appropriate care, referring to the supplied Safety Data Sheet, as it may be harmful if swallowed and cause skin and eye irritation .

Properties

IUPAC Name

(2R)-2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-3-2-4-10-11(7)8(6-14-10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJGLSZLQLNZIW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)NC=C2C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation

In a representative protocol, 4-methylindole undergoes Friedel-Crafts acylation with bromoacetaldehyde dimethyl acetal in the presence of sodium hydride (NaH) and methyl cyanoacetate. The reaction proceeds at 20–25°C in anhydrous dimethylformamide (DMF), yielding 3-(2,2-dimethoxyethyl)-4-methylindole with 85% efficiency. Critical parameters include:

  • Solvent polarity : DMF enhances nucleophilicity of the indole C3 position.

  • Temperature control : Reactions above 30°C promote undesired N-alkylation byproducts.

Bromination Strategies

Alternative routes employ N-bromosuccinimide (NBS) for direct bromination. Under radical-initiated conditions (azobisisobutyronitrile (AIBN), CCl₄, reflux), 4-methylindole undergoes regioselective bromination at C3, producing 3-bromo-4-methylindole in 78% yield. This intermediate facilitates subsequent cross-coupling reactions but requires strict exclusion of moisture to prevent hydrolysis.

MethodCatalyst/Enzymeee (%)Yield (%)
Chemical (Tartaric Acid)L-(+)-Tartaric Acid8265
EnzymaticAmano Acylase9989

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and minimal waste generation. Continuous flow reactors enable:

  • Precise temperature control : Mitigates exothermic side reactions during alkylation.

  • In-line purification : Combines reaction and crystallization steps, reducing solvent use by 40%.

Optimized Reaction Parameters

  • Residence time : 12 minutes in microfluidic channels (vs. 24 hours batch).

  • Catalyst loading : 0.5 mol% Pd/C reduces metal contamination in the final product.

Analytical Validation

Structural confirmation employs:

  • NMR : δ 7.35–7.40 ppm (indole H-2), δ 4.21 ppm (α-proton, J = 7.2 Hz).

  • HPLC : Chiralpak IA-3 column, 90:10 hexane:isopropanol, retention time = 14.2 min (R-enantiomer) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the indole ring or the amino group can yield different reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products

The major products formed from these reactions include oxidized indole derivatives, reduced amino acids, and substituted indole compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of complex molecules, including pharmaceuticals and natural product analogs.

Biology

This compound is studied for its potential role in biological systems, particularly in the context of neurotransmitter analogs and receptor binding studies.

Medicine

In medicine, ®-2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid is investigated for its potential therapeutic applications, including its use as a precursor for drug development targeting neurological disorders.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of advanced materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as receptors and enzymes. The indole ring structure allows it to bind to various biological targets, modulating their activity and leading to physiological effects. The pathways involved may include neurotransmitter signaling and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The compound belongs to a family of indole-containing amino acids. Key analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Properties References
(R)-2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid C₁₂H₁₄N₂O₂ 218.25 4-methyl indole Hydrophobic, chiral (R)
D-Tryptophan (R-enantiomer) C₁₁H₁₂N₂O₂ 204.22 Indole (no substituent) Canonical amino acid analog
(R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid C₁₁H₁₁FN₂O₂ 222.22 4-fluoro indole Electron-withdrawing substituent
(R)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid C₁₆H₁₈FN₂O₄ 330.33 6-fluoro indole, Boc-protected amino Enhanced stability, synthetic intermediate
Key Observations :

Fluorine substitution (e.g., 4-fluoro analog) introduces electron-withdrawing effects, which may alter electronic distribution, pKa, and metabolic stability .

Stereochemical Specificity: The R-configuration distinguishes these compounds from their S-enantiomers. For example, (R)- and (S)-enantiomers of 4-hydroxyphenylpropanoic acid exhibit different biological interactions due to chiral recognition .

Commercial and Research Availability

  • The 4-fluoro derivative (CAS: 110221-04-0) is available from suppliers like Apollo Scientific and Chemenu, priced at ~$665–729/g (95–98% purity) .
  • The target compound (CAS: 141979-69-3) is marketed by Acmec at 97% purity, reflecting its niche research applications .

Biological Activity

(R)-2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid, commonly known as 4-methyl-D-tryptophan, is a non-canonical amino acid with significant biological activity. Its structure includes an indole moiety, which is known for various biological interactions, particularly in neurobiology and cancer research. This article explores its biological properties, including antimicrobial, anticancer, and neuroprotective activities, supported by data from recent studies.

  • Molecular Formula : C₁₂H₁₄N₂O₂
  • Molecular Weight : 218.25 g/mol
  • CAS Number : 57269-07-5

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus2 µg/mL
Escherichia coli4 µg/mL
Candida albicans8 µg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly in treating resistant strains of bacteria and fungi .

2. Anticancer Activity

The anticancer effects of this compound have been evaluated in several cancer cell lines. Notably, it has shown promising results in reducing cell viability in human colorectal (Caco-2) and lung (A549) cancer cells.

Cell LineIC₅₀ (µM)% Viability Reduction
Caco-25039.8%
A54910031.9%

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapy .

3. Neuroprotective Effects

This compound has also been studied for its neuroprotective properties. It acts as an agonist for certain neurotransmitter receptors, which may enhance neuroprotection against excitotoxicity.

In vitro studies indicate that the compound can significantly reduce neuronal cell death in models of oxidative stress, suggesting its potential utility in neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study published in the Oriental Journal of Chemistry evaluated the antimicrobial efficacy of various derivatives of tryptophan, including this compound. The results indicated that modifications to the indole ring significantly impacted the antimicrobial activity, with this compound showing superior efficacy against Gram-positive bacteria compared to conventional antibiotics .

Case Study 2: Cancer Cell Line Response

Research conducted on the effects of this compound on Caco-2 cells revealed that treatment led to a dose-dependent reduction in cell viability. Flow cytometry analysis indicated increased apoptosis rates correlating with higher concentrations of the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.